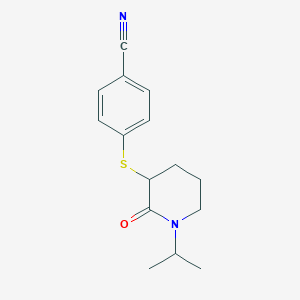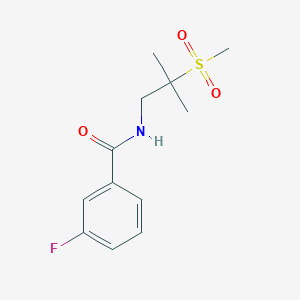
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves inhibition of fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This enzyme is responsible for the synthesis of the fungal cell wall, which is essential for the survival of the organism. By inhibiting this enzyme, N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide exhibits low toxicity and good bioavailability. The compound is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 1-2 hours of administration. It is primarily metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal strains, making it a promising candidate for the development of new antifungal drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide. One area of interest is the development of new antifungal drugs based on the structure of this compound. Another potential direction is the investigation of its potential applications in other fields, such as cancer research or drug delivery systems. Further research is needed to fully explore the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1H-1,2,4-triazole-5-amine in the presence of sodium hydride to form 3-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide. The resulting compound is then reacted with piperidine-1-carboxylic acid to yield N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a novel antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-4-2-6-13(8-11)18-15(21)20-7-3-5-12(9-20)14-16-10-17-19-14/h2,4,6,8,10,12H,3,5,7,9H2,1H3,(H,18,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHFBEDXCBXDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)


![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)

